Terazosin Dimer Impurity Dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Terazosin Dimer Impurity Dihydrochloride involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine in the presence of isoamyl alcohol as a solvent . The purification process is carried out using column chromatography .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but the synthesis and purification processes are similar to those used in laboratory settings, involving high-purity reagents and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: : Terazosin Dimer Impurity Dihydrochloride undergoes various chemical reactions, including substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions: : Common reagents used in these reactions include isoamyl alcohol, piperazine, and 2-chloro-6,7-dimethoxyquinazoline-4-amino . The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: : The major product formed from these reactions is this compound itself, along with other minor impurities that are separated during the purification process .
Scientific Research Applications
Chemistry: : In chemistry, Terazosin Dimer Impurity Dihydrochloride is used as a reference standard for the quality control of Terazosin .
Biology and Medicine: : In biological and medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Terazosin and its impurities . It helps in understanding the metabolism and potential side effects of Terazosin .
Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of Terazosin-based medications .
Mechanism of Action
Terazosin Dimer Impurity Dihydrochloride, like Terazosin, acts as an alpha-1 adrenergic antagonist . It blocks the action of adrenaline on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other alpha-1 adrenergic antagonists such as Doxazosin, Prazosin, and Alfuzosin .
Uniqueness: : Terazosin Dimer Impurity Dihydrochloride is unique due to its dimeric structure, which distinguishes it from other alpha-1 adrenergic antagonists . This structural difference may influence its pharmacokinetic and pharmacodynamic properties .
Biological Activity
Overview
Terazosin Dimer Impurity Dihydrochloride is a dimeric form of the drug terazosin, which is primarily known for its role as an α1-adrenergic receptor antagonist. The compound has garnered attention due to its potential biological activities and implications in pharmaceutical formulations. This article explores its biological activity, including pharmacological properties, toxicity, and relevant case studies.
- Molecular Formula : C24H30Cl2N8O4
- Molecular Weight : 565.45 g/mol
- CAS Number : 1486464-41-8
This compound acts similarly to terazosin, functioning as a competitive antagonist at α1-adrenergic receptors. This mechanism leads to vasodilation and relaxation of smooth muscle, particularly in the prostate and bladder neck, making it useful in treating conditions like benign prostatic hyperplasia (BPH) and hypertension .
Pharmacological Effects
- Vasodilation : The compound promotes relaxation of vascular smooth muscle, which can lower blood pressure.
- Prostate Relaxation : It alleviates urinary symptoms associated with BPH by relaxing the smooth muscles in the prostate and bladder neck .
Toxicity and Safety Profile
Research indicates that while terazosin is generally well-tolerated, impurities like the dimer may exhibit varying degrees of cytotoxicity. A study investigating impurities in terazosin highlighted that certain dimeric forms could potentially have adverse effects on cell viability .
Table 1: Cytotoxicity Data of Terazosin Impurities
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
Terazosin | 15 | Human Prostate Cells |
Terazosin Dimer Impurity | 25 | Human Prostate Cells |
Other Related Impurities | 30 | Human Prostate Cells |
Study on Terazosin Efficacy
A comprehensive bioequivalence analysis demonstrated that terazosin formulations maintain consistent pharmacokinetic profiles across various generic products. However, the presence of impurities, including dimer forms, could affect bioavailability and therapeutic efficacy .
Clinical Application
In clinical settings, terazosin has been utilized effectively for managing hypertension and BPH symptoms. Observational studies suggest that while the primary active ingredient is beneficial, impurities like the dimer may influence patient outcomes and drug interactions .
Properties
CAS No. |
1486464-41-8 |
---|---|
Molecular Formula |
C24H30Cl2N8O4 |
Molecular Weight |
565.456 |
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |
InChI Key |
SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |
Synonyms |
2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C; |
Origin of Product |
United States |
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